molecular formula C20H22ClN3O2 B2601732 (1-(4-Chlorophenyl)cyclopentyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034501-90-9

(1-(4-Chlorophenyl)cyclopentyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2601732
CAS No.: 2034501-90-9
M. Wt: 371.87
InChI Key: WUVKGVGVGKJIBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(4-Chlorophenyl)cyclopentyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone is a synthetic chemical compound of high interest in medicinal chemistry and drug discovery research. This molecule features a distinct structure combining a chlorophenyl-substituted cyclopentane core linked via a methanone group to a pyrrolidine ring that is further functionalized with a pyrimidinyloxy moiety. The presence of the pyrimidine ring, a common pharmacophore in medicinal chemistry, suggests potential for interaction with various enzymatic targets . Similarly, the chlorophenyl group is a frequent structural element in compounds with documented biological activity . Research into analogous compounds has explored a range of therapeutic areas, and this specific architecture may be valuable for investigating protein kinase inhibition , modulating neurotransmitter transporters , or other cellular pathways. The compound is provided as a high-purity material to ensure consistency and reliability in experimental settings, supporting its use in biochemical screening, structure-activity relationship (SAR) studies, and as a building block for further chemical synthesis. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c21-16-5-3-15(4-6-16)20(9-1-2-10-20)19(25)24-12-8-17(13-24)26-18-7-11-22-14-23-18/h3-7,11,14,17H,1-2,8-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVKGVGVGKJIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(C3)OC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-Chlorophenyl)cyclopentyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the cyclopentyl ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the 4-chlorophenyl group: This can be achieved through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst.

    Attachment of the pyrimidin-4-yloxy group: This step involves the nucleophilic substitution of a suitable pyrimidine derivative with an appropriate leaving group.

    Formation of the pyrrolidin-1-yl group: This can be achieved through the reaction of a suitable amine with a cyclic anhydride or lactam.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Reactivity of the 4-Chlorophenyl Group

Reaction Type Conditions Outcome Source
Chlorine Replacement KOtBu/DMF, 110°C, aryl boronic acidSuzuki coupling with aryl groups
Hydroxylation NaOH/H2O, Cu catalyst, 150°CSubstitution with -OH (low yield)

Key Insight : The lack of electron-donating groups on the phenyl ring limits SNAr reactivity unless paired with directing groups or metal catalysts .

Pyrimidine Ring Functionalization

The pyrimidin-4-yloxy group can undergo electrophilic substitution at electron-rich positions (e.g., C2/C5). Fluorinated analogs (e.g., 5-fluoropyrimidine) show enhanced reactivity in cross-coupling reactions .

Reaction Type Conditions Outcome Source
Nitration HNO3/H2SO4, 0°CNitro group addition at C2/C5
Suzuki Coupling Pd(PPh3)4, Na2CO3, 80°CAryl/heteroaryl group introduction

Note : The oxygen linker in the pyrimidin-4-yloxy group may act as a directing group or participate in hydrogen bonding, stabilizing intermediates .

Pyrrolidine Ring Modifications

The tertiary amine in pyrrolidine enables alkylation or acylation , while the methanone bridge can undergo reduction or condensation reactions .

Reaction Type Conditions Outcome Source
N-Alkylation CH3I, K2CO3, DMF, 60°CQuaternary ammonium salt formation
Methanone Reduction NaBH4/MeOH, 25°CSecondary alcohol formation

Mechanistic Insight : Steric hindrance from the cyclopentyl group may slow reactions at the methanone bridge .

Cyclopentyl Group Reactivity

The cyclopentyl moiety is generally inert but can participate in radical halogenation or oxidation under aggressive conditions .

Reaction Type Conditions Outcome Source
Oxidation KMnO4/H2SO4, 100°CCyclopentanone derivative
Halogenation NBS, AIBN, CCl4, refluxBromination at allylic positions

Limitation : Low regioselectivity due to the symmetric cyclopentane structure .

Comparative Reaction Table

Functional Group Reaction Rate (Relative) Yield
4-ChlorophenylSuzuki couplingModerate60–75%
Pyrimidin-4-yloxyNitrationSlow30–40%
PyrrolidineN-AlkylationFast85–90%
MethanoneReductionModerate50–65%

Case Studies

  • Antimicrobial Activity : Analogous pyrimidine-pyrrolidine hybrids (e.g., US9878982B2 ) showed enhanced bioactivity post-Suzuki coupling with aryl groups.

  • Enzyme Inhibition : Fluorinated pyrimidine derivatives demonstrated improved binding to kinase targets compared to non-fluorinated analogs .

Scientific Research Applications

Chemical Properties and Structure

This compound features a complex structure that includes a cyclopentyl group, a pyrimidin-4-yloxy moiety, and a 4-chlorophenyl group. Its molecular formula and weight are crucial for understanding its solubility, stability, and reactivity in biological systems.

Biological Activities

  • Anticancer Potential :
    • Recent studies have indicated that compounds similar to (1-(4-Chlorophenyl)cyclopentyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone exhibit inhibitory effects on various cancer cell lines. For example, research highlighted the role of pyrimidine derivatives in targeting mutant isocitrate dehydrogenase (IDH) proteins, which are implicated in certain cancers .
    • Inhibition of mutant IDH activity can lead to reduced tumor growth and improved patient outcomes.
  • Neuropharmacological Effects :
    • The compound's structural components suggest potential interactions with neurotransmitter systems. Preliminary research indicates that similar compounds may influence serotonin and dopamine pathways, which could be beneficial in treating mood disorders or neurodegenerative diseases .
  • Anti-inflammatory Properties :
    • Compounds with structural similarities have been studied for their anti-inflammatory effects, particularly through the inhibition of phospholipase A2 enzymes. This inhibition can mitigate inflammatory responses in various conditions .

Table 1: Summary of Therapeutic Applications

Application AreaDescriptionReferences
Cancer TreatmentInhibits mutant IDH proteins; shows promise against various cancer cell lines
Neurological DisordersPotential modulation of neurotransmitter systems; may aid in mood regulation
Anti-inflammatory DrugsInhibition of phospholipase A2; may reduce inflammation in chronic diseases

Case Studies

  • Inhibition of Mutant IDH :
    • A study published in Nature demonstrated the efficacy of pyrimidine derivatives in inhibiting mutant IDH activity in glioma cells. The findings suggested that these compounds could be developed into targeted therapies for patients with specific genetic mutations .
  • Neuropharmacological Research :
    • Research conducted on similar compounds indicated their potential as antidepressants by modulating serotonin levels. Clinical trials are ongoing to evaluate their effectiveness and safety in human subjects .
  • Inflammation Models :
    • Experimental models using cationic amphiphilic drugs have shown that compounds like this compound can effectively reduce markers of inflammation, suggesting a pathway for developing new anti-inflammatory medications .

Mechanism of Action

The mechanism of action of (1-(4-Chlorophenyl)cyclopentyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The target compound is compared below with three related structures from the evidence (Table 1):

Table 1: Key Structural and Physical Properties
Compound Name Molecular Weight Melting Point (°C) Rf Value Key Functional Groups
Target Compound ~388.85 (calculated) N/A N/A 4-Chlorophenyl, cyclopentyl, pyrrolidinyl, pyrimidin-4-yloxy
(4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone (11) 302.10 90–92 0.18 4-Chlorophenyl, piperidinyl, pyrimidin-2-yl
(4-Chlorophenyl)(tetrahydrofuran-3-yl)methanone 211.05 N/A 0.31 4-Chlorophenyl, tetrahydrofuran
(S)-(2-(4-Chlorophenyl)pyrrolidin-1-yl)(3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone ~380.83 (calculated) N/A N/A 4-Chlorophenyl, pyrrolidinyl, pyrazolopyridinyl
Key Observations :
  • Cyclopentyl vs. Piperidinyl/Tetrahydrofuran : The target compound’s cyclopentyl group introduces greater steric bulk compared to the piperidinyl ring in compound 11 or the tetrahydrofuran ring in the second compound . This may reduce solubility but enhance lipophilicity.
  • Pyrimidin-4-yloxy vs.
  • Pyrrolidinyl vs. Pyrazolopyridinyl : The pyrrolidinyl group in the target compound contrasts with the fused pyrazolopyridinyl system in the compound, which could influence binding interactions in biological targets .

Physicochemical Properties

  • Polarity : The lower Rf value of compound 11 (0.18) compared to the tetrahydrofuran derivative (0.31) suggests higher polarity due to the pyrimidin-2-yl and piperidinyl groups . The target compound’s pyrimidin-4-yloxy group may confer intermediate polarity.
  • Thermal Stability : Compound 11’s melting point (90–92°C) indicates moderate crystalline stability, likely influenced by its piperidinyl and pyrimidinyl groups. The target compound’s cyclopentyl group may raise its melting point due to increased rigidity.

Biological Activity

The compound (1-(4-Chlorophenyl)cyclopentyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone has garnered attention in recent pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula: C19_{19}H22_{22}ClN3_{3}O
  • Molecular Weight: 347.85 g/mol

This compound features a cyclopentyl group, a pyrrolidine moiety, and a chlorophenyl substituent, which contribute to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrolidine and pyrimidine have been noted for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
In a study involving analogs of the compound, it was found that certain derivatives effectively reduced the viability of glioma cells in vitro by activating the Calpain/Cathepsin pathway while inhibiting key survival pathways such as AKT and mTORC1 .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Compounds featuring chlorophenyl and pyrimidine groups have been reported to demonstrate moderate to strong activity against various bacterial strains.

Data Table: Antimicrobial Activity

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak
Staphylococcus aureusModerate

This table summarizes findings from antibacterial screenings where similar compounds were tested against common bacterial pathogens .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes.
  • Binding Interactions: Studies involving bovine serum albumin (BSA) binding indicate that the compound has a strong affinity for protein interactions, which is essential for its bioavailability and efficacy in therapeutic applications .
  • Cellular Pathways: Activation of apoptotic pathways and inhibition of cell survival mechanisms are critical in its anticancer effects.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is vital for evaluating its therapeutic potential. Preliminary studies suggest that compounds with similar structures exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. However, further toxicological assessments are necessary to ensure safety in clinical applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1-(4-Chlorophenyl)cyclopentyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : A common approach involves multi-step nucleophilic substitution and coupling reactions. For example, the pyrimidinyloxy-pyrrolidine moiety can be synthesized via SN2 reactions between pyrimidin-4-ol and activated pyrrolidine derivatives. Optimization includes controlling temperature (e.g., 0–5°C for sensitive intermediates) and using anhydrous solvents (e.g., dichloromethane) to minimize side reactions . Yield improvements may require stoichiometric adjustments (e.g., 1.2–1.5 equivalents of coupling agents) and inert atmospheres to prevent oxidation.

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming its purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for verifying substituent positions and stereochemistry. Mass spectrometry (HRMS or LC-MS) confirms molecular weight, while X-ray crystallography resolves absolute configuration ambiguities, as demonstrated in analogous chlorophenyl-containing structures . Purity validation typically employs HPLC (≥95% purity threshold) with UV detection at 254 nm, paired with TLC monitoring during synthesis .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Safety Data Sheets (SDS) for structurally similar compounds emphasize wearing nitrile gloves, lab coats, and eye protection. Work should occur in fume hoods due to potential respiratory hazards (e.g., H315/H319 codes for skin/eye irritation). Storage requires inert conditions (argon or nitrogen) at –20°C to prevent degradation . Spill management involves neutralization with sodium bicarbonate and disposal via certified hazardous waste channels.

Advanced Research Questions

Q. How do experimental design limitations affect the reproducibility of degradation studies involving this compound?

  • Methodological Answer : Degradation studies often face matrix interference from organic matter in environmental samples, as seen in sediment experiments where IPL content was overshadowed by natural organic compounds . To mitigate this, use isotope-labeled analogs (e.g., ¹³C-labeled methanone) as internal standards. Additionally, time-resolved sampling (e.g., hourly intervals over 24 hours) with temperature-controlled setups (–4°C) minimizes thermal degradation artifacts .

Q. What contradictions arise in interpreting the compound’s stability data under varying pH and temperature conditions?

  • Methodological Answer : Stability profiles may conflict due to matrix effects. For instance, accelerated degradation in wastewater at 25°C vs. stability in buffered solutions highlights the role of microbial activity. A tiered approach is recommended: (1) preliminary stability screening in simulated matrices (pH 2–10), (2) LC-MS/MS quantification of degradation products (e.g., chlorophenyl cyclopentane fragments), and (3) kinetic modeling (Arrhenius plots) to predict shelf-life .

Q. How can computational modeling resolve ambiguities in the compound’s binding affinity to biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) paired with molecular dynamics simulations (200 ns trajectories) can predict interactions with enzymes like cytochrome P450. Validation requires crystallographic data (e.g., PDB entries for analogous piperazin-1-yl methanones) to refine force field parameters . Free energy perturbation (FEP) calculations further quantify binding entropy/enthalpy contributions.

Q. What strategies address low signal-to-noise ratios in detecting trace amounts of this compound in environmental samples?

  • Methodological Answer : Pre-concentration via solid-phase extraction (C18 cartridges) enhances detection limits. Hyperspectral imaging (HSI) with multivariate analysis (e.g., PLS-DA) improves specificity in complex matrices, though variability from limited initial samples (e.g., n=8) necessitates larger validation datasets (n≥30) . Coupling with tandem MS (MRM mode) achieves sub-ppb sensitivity.

Data Contradiction Analysis

Q. Why do reported half-lives of this compound vary across studies, and how can these discrepancies be reconciled?

  • Methodological Answer : Discrepancies stem from differing experimental conditions (e.g., light exposure, microbial load). A meta-analysis framework is proposed: (1) harmonize variables (pH, temperature), (2) apply mixed-effects models to account for study heterogeneity, and (3) validate via inter-laboratory round-robin trials. Reference materials with certified half-lives (e.g., NIST-traceable standards) are critical for calibration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.